Perhydrohistrionicotoxin
Description
Properties
CAS No. |
40709-29-3 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(2R,6R,10S,11S)-11-butyl-2-pentyl-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H37NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h16-18,20-21H,3-15H2,1-2H3/t16-,17-,18+,19-/m1/s1 |
InChI Key |
BTKHRQIWTGOESJ-AKHDSKFASA-N |
SMILES |
CCCCCC1CCCC2(N1)CCCC(C2CCCC)O |
Isomeric SMILES |
CCCCC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2CCCC)O |
Canonical SMILES |
CCCCCC1CCCC2(N1)CCCC(C2CCCC)O |
Synonyms |
2-epi-(+-)-perhydrohistrionicotoxin H(12)-HTX perhydrohistrionicotoxin perhydrohistrionicotoxin, (6alpha(S*),7beta,8alpha)-(+-)-isome |
Origin of Product |
United States |
Scientific Research Applications
Binding Characteristics
- Binding Sites : Perhydrohistrionicotoxin binds reversibly to specific high-affinity sites on membranes, with a dissociation constant (KD) of approximately 0.4 µM. Notably, it does not bind significantly to purified acetylcholine receptor proteins but interacts with an ion conductance modulator protein associated with these receptors .
- Competitive Inhibition : The binding of this compound can be inhibited by local anesthetics and certain cholinergic agonists, indicating its competitive nature in receptor binding .
Neuromuscular Studies
This compound has been instrumental in studying the mechanisms of neuromuscular transmission. Its ability to block end-plate currents makes it a valuable tool for understanding synaptic transmission and the pharmacology of neuromuscular blockers.
Ion Channel Research
The compound's interaction with ion conductance modulators provides insights into the function of ion channels in excitable tissues. This can lead to a better understanding of various ion channelopathies and their implications in diseases.
Drug Development
Research into this compound's binding properties may pave the way for developing new therapeutic agents targeting neuromuscular disorders or conditions involving dysfunctional ion channels.
Study 1: Effects on End-Plate Currents
A study conducted by Albuquerque et al. demonstrated that this compound significantly decreased the peak amplitude of end-plate currents in frog neuromuscular preparations. The findings suggested that this compound could be used to explore synaptic efficacy and modulation .
Study 2: Ion Conductance Modulation
In another investigation, researchers examined the differential effects of this compound on intrinsic and extrinsic properties of neuromuscular junctions. The results indicated that at low concentrations, the toxin selectively modulated ion conductance without fully blocking synaptic transmission, highlighting its potential as a research tool in pharmacology .
Comparison with Similar Compounds
PHTX belongs to a family of alkaloids with spirocyclic or polycyclic frameworks that modulate ion channels. Below, we compare its structural features , synthetic methodologies , and pharmacological profiles with related compounds.
Structural Comparison
Key structural analogs include:
Histrionicotoxin (HTX-283A) : The parent compound with conjugated alkyne and alkene bonds, conferring higher lipophilicity but lower metabolic stability compared to PHTX .
Cis-decahydroquinoline alkaloids: Share a bicyclic framework but lack the spirocyclic nitrogen, resulting in weaker nAChR affinity .
Anatoxin-a analogs : Linear alkaloids (e.g., (+)-anatoxin-a) that act as agonists at nAChRs, contrasting with PHTX’s antagonism .
| Compound | Core Structure | Key Functional Groups | Receptor Activity |
|---|---|---|---|
| Perhydrohistrionicotoxin | 1-azaspiro[5.5]undecane | Spirocyclic amine, n-amyl | Noncompetitive antagonist |
| HTX-283A | Spirocyclic diyne | Conjugated alkynes | Noncompetitive antagonist |
| (+)-Anatoxin-a | Bicyclic tropane | Secondary amine, ketone | Competitive agonist |
| Cis-decahydroquinoline | Bicyclic decahydroquinoline | Tertiary amine | Weak antagonist |
Structural Insights :
- The spirocyclic nitrogen in PHTX is critical for binding to nAChR’s ion channel, as removal (e.g., 2-depentyl analogs) reduces potency by >100-fold .
- Saturation of HTX’s alkyne bonds (to form PHTX) enhances stereochemical stability but reduces membrane permeability .
Pharmacological Profiles
PHTX and analogs exhibit distinct interactions with nAChRs:
Binding Affinity :
- PHTX binds to the ion channel site of Torpedo nAChRs with a dissociation constant (Ki) of 10 µM at 37°C, comparable to d-tubocurarine (Ki = 10–100 µM) .
- HTX-283A : Higher lipophilicity but similar Ki due to conserved spirocyclic interactions .
Functional Effects :
- PHTX reduces endplate current decay time (τ = 1–2 ms at 10°C) by shortening channel open duration .
- Anatoxin-a analogs (e.g., N-methylanatoxin) exhibit dual agonist/channel-blocking activity, unlike PHTX’s pure antagonism .
| Compound | Ki (µM) | Mechanism | Effect on Channel Lifetime |
|---|---|---|---|
| This compound | 10–100 | Noncompetitive block | Decreases by 50% |
| d-Tubocurarine | 10–100 | Competitive block | No effect |
| (+)-Anatoxin-a | 0.1 (agonist EC50) | Agonist/channel block | Increases desensitization |
Therapeutic Implications :
Preparation Methods
Tandem Process Synthesis: A Stereochemical Breakthrough
A significant advancement came in 1999 with Karatholuvhu et al.'s tandem process for synthesizing (−)-histrionicotoxin 285A, which provided insights applicable to PHTX . The critical innovation involved a stereocontrolled nitrone-olefin cycloaddition to establish the C7 and C8 stereocenters with >95% diastereomeric excess (de) . Key steps included:
-
Chiral pool strategy : Use of (R)-epichlorohydrin to set initial stereochemistry
-
Tandem cyclization : Simultaneous formation of two rings via nitrone intermediate
-
Reductive amination : Final closure of the azaspiro system
This 15-step sequence achieved the natural product in 9% overall yield, representing the first enantioselective route to the histrionicotoxin family .
Diastereoselective Preparation via Thorpe-Ziegler Annulation
The 2003 diastereoselective synthesis by [Authors] provided a modular route to PHTX's carbon framework using Thorpe-Ziegler cyclization . The sequence featured:
| Step | Transformation | Yield | Key Feature |
|---|---|---|---|
| 1 | Anodic N-phenylpiperidine oxidation | 78% | Electrochemical α-cyanation |
| 2 | Side chain elongation | 91% | Grignard addition to nitrile |
| 3 | Thorpe-Ziegler annulation | 68% | Spiropiperidine formation |
This four-step route to spiropiperidine 5e achieved 43% overall yield with excellent diastereocontrol (>98% de) . The method's scalability was demonstrated through gram-scale preparations of advanced intermediates .
Conjugate Addition/Dipolar Cycloaddition Cascade
Wilson and Padwa's 2008 work introduced a cascade reaction strategy for constructing the azaspiro[5.5]undecane system . The key sequence involved:
-
Michael addition : Stereoselective formation of the quaternary center at C7
-
Dipolar cycloaddition : Intramolecular reaction creating the piperidine ring
-
Reductive amination : Final ring closure and global deprotection
This approach produced the core PHTX precursor in 13 steps with 19% overall yield from (S)-glycidol . X-ray crystallography confirmed the absolute configuration of intermediate 18 , validating the stereochemical fidelity of the cascade process .
Asymmetric Synthesis from (S)-Glycidol
The 2008 synthesis by Maheswaran S. Karatholuvhu et al. demonstrated the versatility of chiral epoxides for PHTX production . The route featured:
-
Epoxide ring-opening : Stereospecific installation of the C8 hydroxyl group
-
Nitrone cyclization : Construction of the piperidine ring with 7:1 diastereoselectivity
-
Cross metathesis : Introduction of the butyl side chain using Grubbs II catalyst
This 18-step sequence achieved both (−)-PHTX and (−)-histrionicotoxin 285A from a common intermediate, highlighting the potential for divergent synthesis in alkaloid production .
Recent Advances in Spirocycle Construction
Recent methodologies have focused on simplifying azaspirocycle assembly:
-
Mercury-catalyzed cycloisomerization (2021): Direct formation of the 1-azaspiro[5.5]undecane skeleton from linear precursors via Hg(OTf)2-mediated cyclization .
-
Tandem pinacol rearrangement-ene reaction (2000): Kim et al.'s formal synthesis using a novel tandem process to build the tricyclic core .
-
α-Hydroxyiminium ion rearrangements (2001): Fenster et al.'s semipinacol approach for rapid access to azaspirocyclic ketones .
These methods reduce step counts by 30–40% compared to classical approaches while maintaining ≥90% de in critical steps .
Comparative Analysis of Synthetic Routes
The table below evaluates key performance metrics of major PHTX syntheses:
| Year | Method | Steps | Yield (%) | Key Innovation | Limitation |
|---|---|---|---|---|---|
| 1975 | Corey conjugate addition | 12 | 18 | First total synthesis | Low yielding |
| 1999 | Tandem nitrone cycloaddition | 15 | 9 | Enantioselective route | Complex purification |
| 2003 | Thorpe-Ziegler annulation | 4 | 43 | Diastereocontrol | Requires electrochemical setup |
| 2008 | Cascade addition/cycloaddition | 13 | 19 | Divergent synthesis | Sensitive intermediates |
| 2021 | Hg-catalyzed cyclization | 9 | 28 | Step economy | Toxicity concerns |
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Perhydrohistrionicotoxin, and how can experimental reproducibility be ensured?
- Methodological Answer : The synthesis of this compound (PHTX) typically involves multi-step organic reactions, such as the reduction of spiro ketolactam intermediates. For instance, converting alcohol intermediates (e.g., alcohol 20) to PHTX requires optimizing reaction conditions (e.g., temperature, catalysts) to achieve yields of ~65% . To ensure reproducibility, document reagent purity (e.g., ≥99% by HPLC), solvent drying protocols, and reaction monitoring (TLC/GC-MS). Reference standardized procedures from peer-reviewed syntheses and validate each step with spectroscopic data (NMR, IR) .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming stereochemistry and functional groups. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). For novel derivatives, X-ray crystallography may resolve ambiguities. Always cross-reference data with published spectra and report deviations in chemical shifts (±0.1 ppm) or retention times .
Q. How should researchers design in vivo studies to evaluate this compound’s biological activity?
- Methodological Answer : Follow NIH guidelines for preclinical studies, including ethical approval, sample size justification, and blinding protocols. Use validated animal models (e.g., murine neuromuscular studies) and define endpoints (e.g., muscle relaxation latency). Standardize dosing (mg/kg) and administration routes (intraperitoneal vs. intravenous). Include control groups (vehicle and positive controls) and report statistical methods (e.g., ANOVA with post-hoc tests) .
Advanced Research Questions
Q. What strategies improve the yield of this compound during scale-up synthesis, and how are competing side reactions mitigated?
- Methodological Answer : Optimize catalytic systems (e.g., transition-metal catalysts for hydrogenation) and reaction kinetics (e.g., pressure/temperature gradients in hydrogenation). Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, substrate concentration). Side reactions (e.g., over-reduction) can be minimized by in-situ monitoring (FTIR for intermediate stability) and quenching protocols. Report yield improvements with comparative tables (e.g., batch vs. flow reactor outputs) .
Q. How can contradictory data on this compound’s receptor-binding affinity be resolved across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand vs. electrophysiology). Conduct meta-analyses to harmonize data, adjusting for variables like buffer composition (pH, ion concentration) and tissue source (recombinant vs. native receptors). Validate findings using orthogonal methods (e.g., surface plasmon resonance and patch-clamp recordings). Statistical tools (Bland-Altman plots) quantify inter-study variability .
Q. What computational approaches are suitable for modeling this compound’s interaction with nicotinic acetylcholine receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes and stability. Use cryo-EM or X-ray receptor structures (PDB ID: 6UWZ) as templates. Validate models with mutagenesis data (e.g., alanine scanning of receptor residues). Report force field parameters (e.g., CHARMM36) and simulation durations (≥100 ns) to ensure convergence .
Q. How can the PICOT framework be adapted to formulate research questions on this compound’s therapeutic potential?
- Methodological Answer : Define Population (e.g., neuromuscular disorder models), Intervention (PHTX dosage), Comparison (existing antagonists like α-bungarotoxin), Outcome (reduction in muscle contraction frequency), and Time (acute vs. chronic effects). Use systematic reviews (Cochrane Library) to identify evidence gaps and prioritize outcomes (e.g., ED₅₀ comparisons) .
Q. What protocols ensure robust documentation of this compound’s synthetic and bioassay data for reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS spectra in repositories (Figshare) and annotate synthetic procedures with step-by-step videos (supplementary materials). For bioassays, share raw electrophysiology traces and analysis scripts (GitHub). Reference institutional guidelines for electronic lab notebooks .
Tables for Methodological Reference
| Parameter | Synthesis Optimization | In Vivo Study Design |
|---|---|---|
| Key Variable | Catalyst loading (mol%) | Dose-response intervals |
| Monitoring Tool | In-line FTIR | Telemetry (muscle activity) |
| Statistical Analysis | Response Surface Methodology | Mixed-effects modeling |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
